molecular formula C8H6FIO2 B13887999 4-Fluoro-5-iodo-2-methoxybenzaldehyde

4-Fluoro-5-iodo-2-methoxybenzaldehyde

Cat. No.: B13887999
M. Wt: 280.03 g/mol
InChI Key: AGEZCXMRMQABFN-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methoxybenzaldehyde is an important organic compound used as an intermediate in various chemical syntheses. It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core. This compound is valuable in the field of organic chemistry due to its reactivity and versatility in forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methoxybenzaldehyde typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-5-iodo-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of electron-withdrawing fluorine and iodine atoms, along with the electron-donating methoxy group, makes the benzaldehyde core highly reactive. This reactivity allows it to participate in electrophilic aromatic substitution, nucleophilic addition, and other reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-iodo-2-methoxybenzaldehyde is unique due to the combination of fluorine, iodine, and methoxy groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating complex molecules that are not easily accessible through other routes .

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

4-fluoro-5-iodo-2-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3

InChI Key

AGEZCXMRMQABFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)I)F

Origin of Product

United States

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